3-Chloroisoquinoline-4-carbaldehyde
Overview
Description
3-Chloroisoquinoline-4-carbaldehyde is a compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 3-chloroisoquinoline-4-carbaldehyde, they do provide insights into the chemistry of similar compounds, such as 2-chloroquinoline-3-carbaldehydes and 4-chloroquinoline-3-carbaldehydes. These compounds are of interest due to their potential applications in medicinal chemistry and their utility as intermediates in organic synthesis .
Synthesis Analysis
The synthesis of chloroquinoline carbaldehydes can be achieved through various methods. One approach involves the use of Vilsmeier's reagent in phosphoryl chloride solution to convert acetanilides into 2-chloroquinoline-3-carbaldehydes . An alternative method uses phosphorus pentachloride as a chlorinating agent, which has been shown to be an efficient and convenient procedure for synthesizing 2-chloroquinoline-3-carbaldehydes from activated acetanilides . Additionally, metal-free chemoselective oxidation of methylquinolines has been described for the synthesis of quinoline-4-carbaldehydes, highlighting the versatility of synthesis methods available for these compounds .
Molecular Structure Analysis
The molecular structure of chloroquinoline carbaldehydes is characterized by the presence of a quinoline ring system, which is a fused structure of benzene and pyridine rings. The chloro and aldehyde substituents on the quinoline ring influence the reactivity and electronic properties of these molecules. The position of the substituents on the ring system is crucial for the chemical behavior and potential applications of these compounds .
Chemical Reactions Analysis
Chloroquinoline carbaldehydes undergo a variety of chemical reactions. These include intramolecular C–N bond formation, concurrent hydrazine N–N bond fission , and reactions with thiophosgene leading to ring scission and subsequent heterocyclic system formation . The interaction with hetarylacetonitriles can result in condensation products or, under more forcing conditions, cyclic ionic compounds through intramolecular nucleophilic substitution of the chlorine atom . Chlorination reactions of these compounds have also been explored, yielding chloroquinoline-3-carbonyl chlorides and dichloromethylquinolines .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoline carbaldehydes are influenced by their molecular structure. The presence of electronegative substituents such as chlorine and the aldehyde group can affect the compound's polarity, solubility, and reactivity. These properties are essential for the compound's behavior in chemical reactions and its potential biological activity. The papers provided do not offer specific data on the physical properties of 3-chloroisoquinoline-4-carbaldehyde, but they do provide a foundation for understanding the general properties of related chloroquinoline carbaldehydes .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : Recent studies have explored various methods for synthesizing 2-chloroquinoline-3-carbaldehyde and related analogs, including techniques for constructing fused or binary quinoline-cored heterocyclic systems (Hamama et al., 2018).
- Advancements in Chemistry : Another review highlights the chemical reactions and synthesis of 2-chloroquinoline-3-carbaldehyde from 1979 to 1999, showcasing the evolution of synthesis methods over this period (Abdel-Wahab & Khidre, 2012).
Biological Applications
- Potential in Cancer Research : Compounds synthesized from 2-chloroquinoline-3-carbaldehydes have shown potential as inhibitors of human AKT1, an enzyme implicated in cancer. This indicates their potential utility in developing cancer treatments (Ghanei et al., 2016).
- Antimicrobial and Antioxidant Properties : Novel substituted quinolines derived from chloroquinoline carbaldehydes have demonstrated significant analgesic, antimicrobial, and antioxidant activities, suggesting their application in developing new therapeutic agents (Kidwai & Negi, 1997).
Green Chemistry Perspectives
- Environmentally Friendly Synthesis : A 2020 review summarizes green synthetic methods for 2-chloroquinoline-3-carbaldehydes, indicating a shift towards more sustainable and eco-friendly chemical processes (Patel et al., 2020).
Corrosion Inhibition
- Application in Corrosion Prevention : Quinoline derivatives, such as 2-chloroquinoline-3-carbaldehyde, have been studied for their properties as corrosion inhibitors, particularly for mild steel in acidic environments. This has implications for industrial applications where corrosion resistance is critical (Lgaz et al., 2017).
DNA Binding Studies
- Interactions with DNA : Research on 2-chloroquinoline-3-carbaldehyde derivatives has included studies on their binding with DNA, which can have implications for developing new drugs with specific genetic targets (Lamani et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-chloroisoquinoline-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10-9(6-13)8-4-2-1-3-7(8)5-12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSMGFVSFVMHFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50561717 | |
Record name | 3-Chloroisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroisoquinoline-4-carbaldehyde | |
CAS RN |
120285-29-2 | |
Record name | 3-Chloroisoquinoline-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50561717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloroisoquinoline-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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